molecular formula C17H19N5O2 B2422601 N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide CAS No. 1170386-78-3

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide

Cat. No. B2422601
CAS RN: 1170386-78-3
M. Wt: 325.372
InChI Key: HETOTEUYKCXDPJ-UHFFFAOYSA-N
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Description

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C17H19N5O2 and its molecular weight is 325.372. The purity is usually 95%.
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Scientific Research Applications

Inhibitor for Five-Lipoxygenase Activity Protein

A study by Latli et al. (2015) discusses a novel inhibitor for five-lipoxygenase activity protein (FLAP), which is significant in pharmacokinetics. This compound, with a similar structure to the chemical , exhibits excellent properties for potential medical applications (Latli et al., 2015).

Pharmacological Evaluation of Oxadiazole and Pyrazole Derivatives

Faheem (2018) evaluated the pharmacological potential of 1,3,4-oxadiazole and pyrazole derivatives, including compounds structurally related to the subject chemical. These compounds were assessed for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory properties, demonstrating diverse biological activities (Faheem, 2018).

Novel Potential Antipsychotic Agents

Wise et al. (1987) synthesized a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including compounds similar to the one in focus. These compounds have shown antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, highlighting their potential as novel antipsychotic agents (Wise et al., 1987).

Coordination Complexes and Antioxidant Activity

Chkirate et al. (2019) conducted a study on pyrazole-acetamide derivatives, creating coordination complexes with significant antioxidant activity. This research points to the potential of compounds like the one in the field of inorganic biochemistry and antioxidant applications (Chkirate et al., 2019).

Anticonvulsant Activity of Alkanamide Derivatives

Tarikogullari et al. (2010) investigated alkanamide derivatives bearing pyrazole rings for anticonvulsant activity. The findings suggest that such compounds, related to the chemical , could have applications in treating convulsions (Tarikogullari et al., 2010).

α-Glucosidase Inhibitory Potential

Iftikhar et al. (2019) synthesized N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide with potent α-glucosidase inhibitory potential. This research indicates the potential use of such compounds in the management of conditions like diabetes (Iftikhar et al., 2019).

Enzyme Inhibition Properties

Rehman et al. (2013) synthesized a series of 1,3,4-oxadiazole derivatives and tested them for enzyme inhibition properties. These findings are relevant to the subject chemical and suggest potential applications in enzyme-related therapies or research (Rehman et al., 2013).

properties

IUPAC Name

2-(2,4-dimethylphenyl)-N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-10-5-6-13(11(2)7-10)9-15(23)18-17-20-19-16(24-17)14-8-12(3)22(4)21-14/h5-8H,9H2,1-4H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETOTEUYKCXDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=NN=C(O2)C3=NN(C(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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